molecular formula C5H8O3 B3102260 2-(Oxetan-2-yl)acetic acid CAS No. 1416271-20-9

2-(Oxetan-2-yl)acetic acid

Cat. No.: B3102260
CAS No.: 1416271-20-9
M. Wt: 116.11 g/mol
InChI Key: VLLIAYSELVGSAE-UHFFFAOYSA-N
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Description

Significance of Oxetane-Containing Scaffolds in Chemical Research

Oxetane-containing scaffolds have transitioned from being an academic curiosity to a valuable motif in drug discovery and medicinal chemistry. acs.org Their significance stems from a unique combination of properties including low molecular weight, high polarity, and a distinct three-dimensional structure. acs.orgnih.gov These characteristics make oxetanes attractive for a wide range of applications.

In medicinal chemistry, the incorporation of an oxetane (B1205548) ring can profoundly influence a molecule's physicochemical properties. researchgate.net It has been shown to improve aqueous solubility, metabolic stability, and lipophilicity, while also affecting the basicity of nearby functional groups. researchgate.netacs.org For instance, replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000 and often reduces the rate of metabolic degradation. researchgate.net The oxetane moiety is also considered a bioisostere for carbonyl groups, offering similar polarity and hydrogen bonding capabilities but with altered metabolic pathways. acs.orgrsc.org This has led to their widespread adoption in drug discovery programs to enhance the "drug-like" properties of lead compounds. acs.orgacs.org

Overview of 2-(Oxetan-2-yl)acetic Acid as a Synthetic Building Block

This compound is a carboxylic acid derivative featuring a four-membered oxetane ring, which imparts significant ring strain that influences its reactivity and physical properties. This compound serves as a versatile building block in organic synthesis, providing a gateway to more complex molecules. rsc.org Its bifunctional nature, possessing both a carboxylic acid and an oxetane ring, allows for a variety of chemical transformations.

The carboxylic acid group can undergo typical reactions such as esterification and amidation, while the strained oxetane ring can participate in ring-opening reactions initiated by nucleophiles. smolecule.com This reactivity makes it a valuable tool for introducing the oxetane motif into larger, more complex structures. The synthesis of this compound itself can be achieved through methods like the intramolecular cyclization of appropriate precursors.

In the realm of medicinal chemistry and materials science, the incorporation of the this compound moiety is of interest for its potential to enhance metabolic stability and modulate the solubility of drug candidates. It is used in the synthesis of novel materials and catalysts, and its unique structure is valuable for studying enzyme mechanisms and protein interactions.

Evolution of Research Perspectives on Oxetane Carboxylic Acids

The research perspective on oxetane carboxylic acids, including this compound, has evolved significantly over the past few decades. Initially considered somewhat of a chemical curiosity, the "rediscovery" of the oxetane ring around 2006 sparked a surge of interest within the medicinal chemistry community. acs.org Pioneering studies highlighted their potential as bioisosteres for gem-dimethyl and carbonyl groups, leading to an "oxetane rush". acs.org

However, this initial enthusiasm was tempered by concerns about the chemical instability and synthetic challenges associated with the strained oxetane ring. acs.org Subsequent research demonstrated that the stability of the oxetane ring is highly dependent on its substitution pattern, with 3,3-disubstituted oxetanes showing greater stability. acs.org This understanding, coupled with the development of new synthetic methodologies, has made the incorporation of oxetanes into target molecules more efficient and reliable. acs.orgacs.orgrsc.org

More recently, a deeper understanding of the reactivity of oxetane carboxylic acids has emerged. It has been discovered that many oxetane-carboxylic acids are unstable and can isomerize into lactones, even at room temperature or upon gentle heating. acs.org While this instability can be a challenge, it also presents an opportunity for the synthesis of novel lactone structures. acs.org This finding underscores the importance of careful handling and storage of these compounds and adds a new dimension to their synthetic utility. The continued exploration of the synthesis, reactivity, and applications of oxetane carboxylic acids promises to further solidify their role as valuable tools in modern organic chemistry. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxetan-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-5(7)3-4-1-2-8-4/h4H,1-3H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLIAYSELVGSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501319057
Record name 2-Oxetaneacetic acid
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Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416271-20-9
Record name 2-Oxetaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416271-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxetaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501319057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Oxetan 2 Yl Acetic Acid

Direct Synthesis Strategies

Direct synthesis strategies capitalize on commercially available or readily synthesized oxetane (B1205548) building blocks, which are then chemically modified to introduce the acetic acid moiety.

Carboxylic Acid Derivatization from Oxetane Precursors

A primary route to 2-(Oxetan-2-yl)acetic acid involves the derivatization of a precursor that already contains the 2-substituted oxetane ring. This is commonly achieved through the hydrolysis of the corresponding ester, such as ethyl 2-(oxetan-2-yl)acetate. This saponification is typically conducted under basic conditions, followed by an acidic workup to yield the target carboxylic acid.

Another approach is the oxidation of a corresponding primary alcohol, 2-(oxetan-2-yl)ethanol. While specific examples for this exact transformation are less common in readily available literature, the oxidation of other oxetane-containing alcohols to their corresponding carboxylic acids is a known transformation. researchgate.net For instance, oxidation reactions on the oxetane ring itself can occur with strong oxidizing agents like potassium permanganate, potentially leading to ring cleavage. Therefore, mild and selective oxidation conditions would be necessary to target the primary alcohol without affecting the oxetane ring.

Table 1: Carboxylic Acid Derivatization from Oxetane Precursors
Starting MaterialReaction TypeTypical ReagentsProductReference
Ethyl 2-(oxetan-2-yl)acetateEster Hydrolysis (Saponification)1. Base (e.g., NaOH, KOH) 2. Acid (e.g., HCl)This compound
2-(Oxetan-2-yl)ethanolAlcohol OxidationMild Oxidizing Agent (e.g., PCC, DMP)2-(Oxetan-2-yl)acetaldehyde acs.org
2-(Oxetan-2-yl)acetaldehydeAldehyde OxidationOxidizing Agent (e.g., Jones reagent, Tollens' reagent)This compound researchgate.net

Approaches Involving Oxetan-2-yl Moieties

This strategy involves using a pre-formed oxetane with a reactive group at the 2-position, which can then be elaborated to the acetic acid side chain. For example, a palladium-catalyzed cross-coupling reaction can be employed to form a carbon-carbon bond. mdpi.com A conceptual approach would involve the coupling of an oxetan-2-yl derivative (e.g., an organometallic species or a halide) with a two-carbon synthon that can be readily converted to a carboxylic acid.

A more direct method involves the coupling of oxetane intermediates with ethyl acetate (B1210297) derivatives, catalyzed by organo-azolium salts in aqueous media, to form the ethyl ester, which is then hydrolyzed. This highlights a two-step process where the C-C bond is formed first, followed by conversion to the carboxylic acid.

Ring-Forming Reactions for the Oxetane Core

These methods focus on constructing the strained four-membered oxetane ring from acyclic precursors. The challenge lies in the kinetics of forming a four-membered ring, which is generally less favorable than forming three, five, or six-membered rings. acs.org

Intramolecular Cyclization Pathways

Intramolecular cyclization is a cornerstone of oxetane synthesis. nih.gov For this compound, a common precursor is a γ-substituted ester or acid. For instance, the base-induced cyclization of a γ-chloro ester can directly yield the ethyl ester of the target acid. This reaction proceeds via an intramolecular nucleophilic substitution where the alkoxide, formed by deprotonation of a hydroxyl group, displaces a halide on the same molecule. Another documented method is the intramolecular cyclization of 3-chloropropyl acetate with potassium hydroxide (B78521) at high temperatures.

Table 2: Intramolecular Cyclization for Oxetane Ring Formation
Precursor TypeTypical Base/CatalystSolventKey FeaturesReference
γ-Chloro esterBase (e.g., K₂CO₃)THFDirectly forms the ester of the target acid.
1,3-HalohydrinStrong Base (e.g., NaH, KOtBu)THFA classic Williamson etherification approach. acs.orgthieme-connect.de
Diol converted to acetoxy bromideNaHNot specifiedStereocontrolled synthesis from diastereomerically pure 1,3-diols. thieme-connect.de

Functionalization via Epoxide Ring-Opening

Ring expansion of a three-membered epoxide ring offers a thermodynamically favorable route to the four-membered oxetane ring. beilstein-journals.org A prominent example is the reaction of an epoxide with a sulfur ylide, such as dimethylsulfoxonium methylide, in a process related to the Corey-Chaykovsky reaction. google.comgoogle.com This method can be applied to synthesize oxetanes from epoxides. For the synthesis of this compound, this would involve starting with a suitably functionalized epoxide, such as (R)-N,N-dibenzyl-1-(oxiran-2-yl)methanamine, which can be expanded to the corresponding oxetane. google.comgoogle.com Subsequent chemical transformations would be required to convert the aminomethyl group to the desired acetic acid moiety.

Williamson Etherification Protocols Applied to Oxetane Formation

The Williamson etherification is one of the most established methods for oxetane synthesis and involves the intramolecular cyclization of a 1,3-halohydrin or a substrate with a similar leaving group (like a tosylate or mesylate). acs.orgthieme-connect.debeilstein-journals.org The reaction is typically promoted by a strong base, which deprotonates the hydroxyl group to form an alkoxide that then displaces the leaving group in an SN2 reaction. beilstein-journals.org

The synthesis of enantioenriched oxetanes can be achieved starting from chiral 1,3-diols. acs.orgthieme-connect.de For example, ring-opening of 2,3-epoxy alcohols can furnish chiral 1,3-diols, which are then subjected to selective tosylation and subsequent base-mediated cyclization to form the oxetane ring. acs.org While this method is versatile, it can be susceptible to competing elimination reactions, such as Grob fragmentation, which can lower the yield of the desired oxetane. beilstein-journals.orgbeilstein-journals.org

Table 3: Williamson Etherification for Oxetane Synthesis
PrecursorLeaving GroupBaseYieldReference
1,3-HalohydrinCl, Br, IKOH, NaH, KOtBuVariable acs.orgthieme-connect.de
1,3-Diol (via monotosylation)Tosylate (OTs)KOtBu, NaHGood to High acs.org
β-Halo ketone (after reduction)HalideKOH, KHGood acs.orgthieme-connect.de

Asymmetric Synthesis of Chiral this compound

The generation of enantiomerically pure this compound necessitates asymmetric synthesis techniques that can precisely control the stereocenter at the C2 position of the oxetane ring.

A powerful strategy for establishing chirality at the C2 position of an oxetane ring involves the use of chiral auxiliaries, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP). This method is typically applied to a precursor, oxetan-3-one. acs.orgacs.org

The process begins with the condensation of oxetan-3-one with the chiral auxiliary (SAMP or RAMP) to form a chiral hydrazone. acs.orgresearchgate.net This hydrazone then undergoes deprotonation with a strong base, like lithium diisopropylamide (LDA), to create a chiral lithium azaenolate. acs.org This intermediate can then react with various electrophiles (e.g., alkyl, allyl, or benzyl (B1604629) halides). acs.orgnih.gov The bulky chiral auxiliary directs the approach of the electrophile, leading to a highly diastereoselective alkylation at the C2 position. acs.org

Finally, the chiral auxiliary is removed to reveal the 2-substituted oxetan-3-one. This is often achieved through hydrolysis with aqueous oxalic acid or ozonolysis, which yields the chiral ketone without significant racemization. acs.orgacs.org This methodology has been successfully used to prepare a variety of 2-substituted and 2,2-disubstituted oxetan-3-ones in good yields and with high enantiomeric excess (ee). acs.orgnih.gov

Table 1: Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via SAMP Hydrazone Method

Electrophile (R-X)Product (2-R-oxetan-3-one)Yield (%)Enantiomeric Excess (ee, %)Reference
MeI2-Methyloxetan-3-one6872 acs.org
BnBr2-Benzyloxetan-3-one7884 acs.orgacs.org
Allyl Bromide2-Allyloxetan-3-one8082 acs.org
EtI2-Ethyloxetan-3-one7178 acs.org

Once the chiral 2-substituted oxetan-3-one is synthesized, the next critical step is the introduction of the acetic acid group. The Horner-Wadsworth-Emmons (HWE) reaction is a highly effective method for this transformation. chemrxiv.orgorganic-chemistry.org This reaction involves treating the ketone with a stabilized phosphorus ylide, typically derived from a phosphonate (B1237965) ester like triethyl phosphonoacetate, in the presence of a base. organic-chemistry.orgrsc.org

The HWE reaction converts the carbonyl group of the oxetan-3-one into a carbon-carbon double bond, yielding an α,β-unsaturated ester, specifically an ethyl 2-(oxetan-2-ylidene)acetate derivative. chemrxiv.org This reaction is known for its high stereoselectivity, generally favoring the formation of the (E)-isomer of the unsaturated ester. rsc.orgrsc.org

To obtain the final target molecule, the resulting unsaturated ester undergoes further transformations. Catalytic hydrogenation of the double bond, followed by hydrolysis of the ester group, affords the desired chiral this compound. The stereocenter established in the previous step via the chiral auxiliary is preserved throughout this sequence.

Beyond the SAMP/RAMP hydrazone method, other techniques exist for preparing enantiomerically enriched oxetane precursors. One notable approach is the gold-catalyzed oxidative cyclization of chiral propargylic alcohols. nih.govorganic-chemistry.org This modern method allows for the direct, one-step synthesis of chiral 2-substituted oxetan-3-ones from readily available enantiomerically enriched propargylic alcohols. nih.gov A key advantage of this process is that it proceeds with no apparent racemization, efficiently transferring the chirality from the starting alcohol to the oxetane product. nih.gov

Another established route involves the stereocontrolled synthesis of 1,3-diols, which can be cyclized to form oxetanes. acs.org By starting with chiral materials or employing asymmetric reduction techniques to create the diol, enantiomerically enriched 2,4-disubstituted oxetanes can be prepared. researchgate.net The diol is typically converted into a species with a good leaving group at one end (e.g., a tosylate or mesylate) and an alcohol at the other, which then undergoes an intramolecular Williamson etherification to form the oxetane ring. acs.orgthieme-connect.de

Synthetic Routes to Precursors and Intermediates

The synthesis of this compound is highly dependent on the efficient preparation of key intermediates, primarily oxetan-3-one and its derivatives.

A more traditional, yet widely used, synthesis starts from dihydroxyacetone dimer. acs.org This multi-step sequence involves:

Protection of the dihydroxyacetone as a ketal, for instance, dimethylketal 49.

Selective monotosylation of one of the primary hydroxyl groups.

Base-promoted intramolecular cyclization (Williamson etherification), where the remaining hydroxyl group displaces the tosylate to form the oxetane ring (e.g., oxetane 50).

Acidic deprotection of the ketal to reveal the ketone functionality, yielding oxetan-3-one 51. acs.org

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone for functionalizing oxetan-3-one and its derivatives to introduce the acetic acid side chain precursor. chemrxiv.org This olefination reaction transforms the ketone carbonyl into an alkene with high stereocontrol. organic-chemistry.org

In this context, oxetan-3-one is reacted with a phosphonate carbanion generated by treating a phosphonate ester, such as triethyl phosphonoacetate, with a base (e.g., NaH, K₂CO₃, or DBU). organic-chemistry.orgrsc.org The reaction produces an α,β-unsaturated oxetane ester. A significant advantage of the HWE reaction is its tendency to produce the thermodynamically more stable (E)-alkene as the major product, which is crucial for subsequent stereoselective transformations. organic-chemistry.orgrsc.org This reaction provides a direct route to precursors of this compound by constructing the exocyclic carbon-carbon double bond and the ester functionality in a single, reliable step. chemrxiv.org

Table 2: General Horner-Wadsworth-Emmons Reaction for α,β-Unsaturated Esters

Aldehyde/KetoneBaseSolventSelectivity (E:Z)Reference
BenzaldehydeLiOHDeep Eutectic Solvent>99:1 rsc.org
4-NitrobenzaldehydeDBU/K₂CO₃None (Solvent-free)99:1 rsc.org
CyclohexanoneDBU/Cs₂CO₃None (Solvent-free)86:14 rsc.org
2-NaphthaldehydeK₂CO₃Deep Eutectic Solvent>99:1 rsc.org

3 Strategies for Optically Active Aldehydes and Beta-Hydroxy Aldehydes

The enantioselective synthesis of this compound and its derivatives relies heavily on the generation of key chiral intermediates, particularly optically active β-hydroxy aldehydes or their synthetic equivalents like chiral 1,3-diols. These precursors contain the necessary stereocenter that is ultimately incorporated into the C2 position of the oxetane ring. Advanced catalytic methods, such as asymmetric transfer hydrogenation and stereocontrolled aldol (B89426) reactions, have emerged as powerful strategies for accessing these crucial building blocks with high levels of stereocontrol.

A significant approach involves the dynamic kinetic resolution (DKR) of α-alkyl-β-ketoaldehydes through ruthenium(II)-catalyzed asymmetric transfer hydrogenation (ATH). This method facilitates a one-pot double reduction of the carbonyl groups to produce anti-2-alkyl-1,3-diols with two adjacent stereocenters. The reaction proceeds with excellent diastereo- and enantioselectivity.

The process utilizes a (R,R)-Teth-TsDPEN-Ru(II) complex as the catalyst under mild conditions. A key aspect of this transformation is the preferential reduction of the aldehyde moiety first, which leads to the in situ formation of a β-hydroxy ketone intermediate. This intermediate is believed to play a crucial role in enhancing both the reactivity and stereoselectivity of the second reduction step through hydrogen bonding interactions. The resulting anti-1,3-diols are ideal precursors for synthesizing chiral 2-substituted oxetanes. For instance, the enantiomerically enriched 2-benzyl-1-phenylpropane-1,3-diol can be selectively tosylated at the primary hydroxyl group. Subsequent treatment with a base like n-butyllithium (n-BuLi) triggers an intramolecular SN2 reaction (Williamson etherification) to furnish the desired trans-2,3-disubstituted oxetane in good yield and with high optical purity.

EntryR-GroupYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
14-Me-C₆H₄8791:9>99
24-F-C₆H₄8192:8>99
34-Cl-C₆H₄7592:8>99
44-Br-C₆H₄7192:8>99
52-Naphthyl7885:15>99
6C₆H₅7592:8>99

Table 1: Ru(II)-Catalyzed ATH-DKR of various α-benzyl-β-ketoaldehydes to form anti-1,3-diols. Data sourced from.

Another fundamental strategy for constructing the chiral β-hydroxy carbonyl motif is the asymmetric aldol addition. The use of chiral auxiliaries is a well-established method for achieving high stereoselectivity. For example, an N-acetyloxazolidine-2-thione derived from p-methoxyphenoxyacetic acid can be employed in glycolate (B3277807) asymmetric aldol additions with various aldehydes.

In these reactions, a titanium tetrachloride-mediated process using a chiral oxazolidine-2-thione auxiliary directs the aldol addition to afford β-hydroxy acid derivatives with high diastereoselectivity. The reaction of the titanium enolate of the auxiliary with aldehydes at low temperatures (e.g., -78 °C) yields the corresponding aldol adducts. The chiral auxiliary can then be cleaved to reveal the chiral β-hydroxy acid, a direct precursor for lactonization and subsequent conversion to the oxetane ring system. The absolute stereochemistry of the products is controlled by the chiral auxiliary and has been confirmed by spectroscopic and crystallographic methods.

EntryAldehydeDiastereomeric Ratio
1Benzaldehyde94:6
2p-Nitrobenzaldehyde93:7
3p-Chlorobenzaldehyde92:8
4Isobutyraldehyde80:20
5Pivalaldehyde75:25

Table 2: Diastereoselectivity of Titanium-Mediated Asymmetric Aldol Reactions. Data sourced from.

Reactivity and Mechanistic Studies of 2 Oxetan 2 Yl Acetic Acid

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The cleavage of the oxetane ring is a primary pathway for the functionalization of 2-(Oxetan-2-yl)acetic acid. These reactions can be initiated by nucleophiles or promoted by acids, with the regioselectivity of the attack being a key consideration. magtech.com.cn The ring strain in the oxetane facilitates its opening with various reagents. acs.org

The ring-opening of unsymmetrical oxetanes with strong nucleophiles generally proceeds via an SN2 mechanism. magtech.com.cnresearchgate.net In the case of this compound, the oxetane ring has two potential sites for nucleophilic attack: the more substituted C2 carbon (bearing the acetic acid side chain) and the less substituted C4 carbon. Strong nucleophiles, which are primarily governed by steric effects, will preferentially attack the less sterically hindered carbon atom. magtech.com.cn Therefore, the reaction of this compound with strong nucleophiles such as organometallic reagents or certain amines would be expected to occur at the C4 position, leading to the formation of a primary alcohol derivative.

The general regioselectivity of nucleophilic attack is summarized in the table below.

Nucleophile TypePrimary Site of Attack on this compoundControlling Factor
Strong Nucleophiles (e.g., Grignard reagents, organolithiums)C4 (less substituted carbon)Steric Hindrance
Weak Nucleophiles (under neutral conditions)Reaction is slow or does not occurN/A

In the presence of either Brønsted or Lewis acids, the oxetane oxygen is protonated or coordinated, which activates the ring for cleavage. acs.orgresearchgate.net This activation allows for ring-opening by even weak nucleophiles. magtech.com.cn The mechanism can have characteristics of both SN1 and SN2 reactions. The positive charge on the activated oxetane ring is better stabilized at the more substituted carbon atom (C2). Consequently, under acidic conditions, the nucleophilic attack preferentially occurs at the more substituted C2 position, a process controlled by electronic effects. magtech.com.cn

For this compound, acid-catalyzed ring-opening would lead to cleavage of the C2-O bond. The regioselectivity is dictated by the ability of the C2 carbon to stabilize a partial positive charge in the transition state. magtech.com.cn

CatalystPrimary Site of Attack on this compoundControlling Factor
Brønsted Acids (e.g., HCl, H₂SO₄)C2 (more substituted carbon)Electronic Effects (Carbocation Stability)
Lewis Acids (e.g., BF₃, Sc(OTf)₃)C2 (more substituted carbon)Electronic Effects (Carbocation Stability)

The ring-opening of the oxetane moiety in this compound provides a direct route to a variety of functionalized γ-hydroxy carboxylic acid derivatives. The specific product formed depends on the nucleophile used in the reaction. For instance, acid-catalyzed reaction with water would yield a diol acid, while reaction with an alcohol would result in a hydroxy ether derivative. These reactions are synthetically valuable as they transform the compact oxetane structure into a linear, difunctionalized chain. researchgate.net

Intramolecular Cyclization and Rearrangement Pathways

A significant and often spontaneous reaction pathway for this compound and related compounds is intramolecular rearrangement, driven by the proximity of the carboxylic acid group to the strained oxetane ring. acs.orgnih.gov

Many oxetane-carboxylic acids, including likely this compound, have been found to be intrinsically unstable. acs.orgchemrxiv.orgacs.org They can undergo spontaneous isomerization to form thermodynamically more stable six-membered rings, known as δ-valerolactones. nih.gov This rearrangement can occur even upon storage at room temperature or with gentle heating, without the need for an external catalyst. acs.orgrogue-scholar.org The reaction involves an intramolecular nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the C2 carbon of the oxetane ring, leading to ring cleavage and subsequent formation of the lactone. rogue-scholar.org

One proposed uncatalyzed mechanism involves a concerted process where the carboxylic acid proton is transferred to the oxetane oxygen, followed by an SN2 displacement at the methylene (B1212753) group within the same molecule. rogue-scholar.org Another possibility is a bimolecular mechanism where one molecule of the acid acts as a catalyst for the rearrangement of another. rogue-scholar.orgrogue-scholar.org

The stability of oxetane-carboxylic acids and their propensity to isomerize into lactones are influenced by several structural and electronic factors. acs.orgnih.gov

Substituents: Bulky substituents on the oxetane ring or the carboxylic acid chain can stabilize the molecule and hinder the isomerization process. For instance, acids with bulky (hetero)aromatic substituents have been shown to be stable at room temperature and only isomerize under prolonged heating at high temperatures (e.g., 100 °C). nih.gov

Electronic Effects: The presence of basic groups can lead to the formation of zwitterionic structures, which can stabilize the oxetane-carboxylic acid. For example, a compound containing a basic imidazole (B134444) group was found to be stable because the basicity of the nitrogen likely prevents the intramolecular protonation of the oxetane ring by the carboxylic acid group. acs.orgnih.gov

Conformational Rigidity: Molecules with a polycyclic or conformationally rigid core tend to be more stable. nih.gov Intramolecular hydrogen bonding can also "freeze" the conformation in a way that disfavors the geometry required for isomerization. acs.org

The following table summarizes the observed stability of various oxetane-carboxylic acids, highlighting the factors that influence their isomerization.

Compound ClassStabilityInfluencing FactorIsomerization Conditions
Simple alkyl oxetane-carboxylic acidsUnstableMinimal steric hindranceRoom temperature storage or heating at 50 °C
Oxetane-carboxylic acids with bulky aromatic substituentsStableSteric hindranceProlonged heating at 100 °C
Zwitterionic oxetane-carboxylic acids (e.g., with imidazole)StablePrevention of intramolecular protonationStable even under heating
Conformationally rigid/polycyclic oxetane-carboxylic acidsStableRestricted rotation/unfavorable transition stateHeating at 100 °C

Catalytic Cyclization for Heterocycle Formation (e.g., Oxazolines from Amido Oxetanes)

The synthesis of oxazolines, a class of privileged heterocycles found in numerous natural products and utilized as ligands in catalysis, can be efficiently achieved from derivatives of this compound. beilstein-journals.org Specifically, 3-amido oxetanes, which can be prepared from oxetane building blocks, undergo a mild, catalytic intramolecular cyclization to yield 2-oxazolines. acs.orgnih.gov This process represents an innovative approach, moving away from traditional methods that often require harsh conditions or stoichiometric reagents. beilstein-journals.org

The reaction is typically catalyzed by a Lewis acid, with indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) being particularly effective. acs.orgnih.gov The proposed mechanism involves the activation of the oxetane's oxygen atom by the Lewis acid. This activation facilitates an intramolecular nucleophilic attack by the amide's oxygen atom onto the adjacent carbon of the oxetane ring. The subsequent ring-opening of the strained four-membered oxetane leads to the formation of the five-membered oxazoline (B21484) ring. nih.gov A key structural feature of the products formed through this pathway is the presence of a hydroxymethyl group at the 4-position of the oxazoline ring, a motif present in various natural products. nih.gov

Studies have shown that this protocol is versatile, accommodating a wide array of amido oxetanes with varying electronic and steric properties. Both aromatic and aliphatic amides serve as suitable substrates for this transformation. beilstein-journals.org The reaction conditions are generally mild, often proceeding at temperatures ranging from room temperature to 60 °C in solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE). beilstein-journals.org

The efficiency of this catalytic cyclization is highlighted in the table below, which showcases the conversion of various 3-amido oxetanes into their corresponding 2-oxazoline products.

Catalytic Cyclization of 3-Amido Oxetanes to 2-Oxazolines beilstein-journals.org
Substrate (Amido Oxetane)CatalystSolventTemperature (°C)Time (h)Product (2-Oxazoline)Yield (%)
N-(Oxetan-3-yl)benzamideIn(OTf)₃ (10 mol%)CH₂Cl₂2522-Phenyl-4,5-dihydrooxazol-4-yl)methanol86
N-(Oxetan-3-yl)-4-methoxybenzamideIn(OTf)₃ (10 mol%)CH₂Cl₂252(2-(4-Methoxyphenyl)-4,5-dihydrooxazol-4-yl)methanol95
N-(Oxetan-3-yl)-4-nitrobenzamideIn(OTf)₃ (10 mol%)CH₂Cl₂2512(2-(4-Nitrophenyl)-4,5-dihydrooxazol-4-yl)methanol81
N-(Oxetan-3-yl)isobutyramideIn(OTf)₃ (10 mol%)CH₂Cl₂252(2-Isopropyl-4,5-dihydrooxazol-4-yl)methanol88
N-(Oxetan-3-yl)pivalamideIn(OTf)₃ (10 mol%)CH₂Cl₂4012(2-tert-Butyl-4,5-dihydrooxazol-4-yl)methanol72

Reaction with Organometallic Reagents in Synthetic Transformations

The reaction of this compound with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), is characteristic of carboxylic acid reactivity. Direct reaction with the acid itself is generally unfeasible as these strong organometallic bases will first engage in an acid-base reaction, deprotonating the carboxylic acid and consuming the reagent. saskoer.ca Therefore, synthetic transformations typically employ an ester derivative, such as methyl or ethyl 2-(oxetan-2-yl)acetate.

When an ester of this compound is treated with an excess of a Grignard or organolithium reagent, a double addition to the carbonyl group occurs. masterorganicchemistry.comyoutube.com The first equivalent of the organometallic reagent adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxy group (e.g., -OMe or -OEt) to yield a ketone. This newly formed ketone is also reactive towards the organometallic reagent and rapidly undergoes a second nucleophilic attack by another equivalent of the reagent. masterorganicchemistry.com Subsequent acidic workup protonates the resulting alkoxide to furnish a tertiary alcohol. youtube.com

A potential competing reaction is the nucleophilic ring-opening of the strained oxetane moiety. acs.org However, the carbonyl group of the ester is significantly more electrophilic and generally reacts much faster than the carbons of the oxetane ring under standard conditions. Ring-opening by organometallic reagents typically requires more forcing conditions, such as elevated temperatures. acs.org Studies on related oxetane-3-carboxylates have shown that reaction with a Grignard reagent at low to ambient temperatures can successfully lead to addition at the carbonyl group, though controlling the reaction to achieve single addition (ketone) versus double addition (tertiary alcohol) can be challenging. The stability of the oxetane ring can be sensitive, and decomposition has been observed when using highly reactive reagents like LiAlH₄ at temperatures above 0 °C, underscoring the need for carefully controlled reaction conditions.

The expected transformation of an ester of this compound with organometallic reagents is outlined in the table below.

Reaction of Ethyl 2-(Oxetan-2-yl)acetate with Organometallic Reagents
Organometallic Reagent (R-M)Number of EquivalentsPost-Reaction WorkupMajor Product
Methylmagnesium Bromide (CH₃MgBr)>2H₃O⁺3-Methyl-1-(oxetan-2-yl)butan-2-ol
Phenyllithium (C₆H₅Li)>2H₃O⁺1,1-Diphenyl-2-(oxetan-2-yl)ethan-1-ol
Ethylmagnesium Chloride (CH₃CH₂MgCl)>2H₃O⁺3-(Oxetan-2-ylmethyl)-3-pentanol

Derivatives and Analogues of 2 Oxetan 2 Yl Acetic Acid

Functionalized 2-(Oxetan-2-yl)acetic Acid Derivatives

Functionalization of the core this compound structure allows for the introduction of various chemical groups, leading to a diverse range of derivatives with distinct properties.

Amino-substituted oxetane (B1205548) acetic acids are valuable building blocks in the synthesis of peptidomimetics and other biologically active molecules. The synthesis of compounds like (R)-2-Amino-2-(oxetan-3-yl)acetic acid can be achieved through several methodologies. smolecule.com

Key synthetic strategies include:

Asymmetric Synthesis: This approach utilizes chiral catalysts or reagents to control the stereochemistry of the final product, favoring the formation of one enantiomer over the other. smolecule.com

Chiral Pool Synthesis: This method starts with naturally occurring chiral molecules as the initial building blocks to construct the desired stereoisomer. smolecule.com

Ring-Opening Reactions: Synthesis can also begin with pre-existing oxetane derivatives, followed by the introduction of amino and carboxylic acid functionalities through nucleophilic substitution reactions. smolecule.com

A notable two-step sequence for creating Fmoc-protected derivatives involves the conjugate addition of 3-(nitromethylene)oxetane (B1440973) with Fmoc-protected glycine, followed by the reduction of the nitro group to yield the primary amine. smolecule.com

Table 1: Synthetic Methods for (R)-2-Amino-2-(oxetan-3-yl)acetic acid

Method Description Key Features
Asymmetric Synthesis Employs chiral catalysts to induce stereoselectivity. High enantiomeric purity.
Chiral Pool Synthesis Utilizes naturally occurring chiral starting materials. Access to specific stereoisomers.

The introduction of hydroxyl groups to the oxetane ring or the acetic acid side chain can enhance polarity and provide sites for further functionalization. The synthesis of 3,3-disubstituted oxetanes with hydroxyl residues has been reported, starting from a diol and proceeding through cyclization and nucleophilic substitution. acs.org Another approach involves the Henry synthesis with nitromethane, which introduces an aminomethyl group alongside a tertiary hydroxyl group on the oxetane ring.

The incorporation of a trifluoromethyl (CF3) group can significantly alter the electronic properties and metabolic stability of a molecule. While specific synthesis of trifluoromethylated this compound is not widely detailed, analogous synthetic strategies from other trifluoromethylated compounds can be considered. For example, the synthesis of trifluoromethyl-containing auxin derivatives has been achieved through reactions involving ethyl trifluoropyruvate. nih.gov The trifluoromethylation of various methyl esters into their corresponding trifluoromethyl ketones has also been demonstrated using a combination of fluoroform and KHMDS in triglyme. beilstein-journals.org These methods suggest potential pathways for introducing a CF3 group into oxetane-containing scaffolds.

Protecting the amino group is a common and often necessary step in the synthesis of amino acid derivatives to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis. The synthesis of N-Boc-protected amino-substituted oxetane derivatives has been described. For instance, methyl {3-[3-(Boc-amino)azetidin-1-yl]oxetan-3-yl}acetates have been synthesized from oxetan-3-one via a Horner-Wadsworth-Emmons reaction, followed by reaction with N-Boc-aminoazetidine. mdpi.com The deprotection of the N-Boc group is typically achieved under acidic conditions, though care must be taken if other acid-sensitive groups are present in the molecule. reddit.com

Heterocyclic Amino Acid Derivatives Incorporating Oxetane Rings

The rigid and puckered nature of the oxetane ring makes it an excellent scaffold for designing conformationally restricted amino acid analogues. acs.org These analogues are valuable tools in medicinal chemistry for probing protein binding sites and for developing peptides with enhanced stability and activity.

The incorporation of an oxetane ring can act as a "conformational lock," rigidifying the molecular structure. acs.org This conformational restriction is a key strategy in peptidomimetic drug design, where unnatural amino acid analogues are used to replace natural ones, such as proline, to influence the secondary structure of peptides. lifechemicals.com The design of such molecules often involves computational studies to predict the conformational effects of the oxetane ring. acs.org

Synthesis of these conformationally restricted amino acids can be achieved through various methods, including the de novo construction of the oxetane ring or the derivatization of existing oxetane building blocks. researchgate.net A divergent synthesis of 3,3'-disubstituted oxetane amino acids has been demonstrated using a visible-light-induced photocatalytic decarboxylative Giese-type reaction. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
(R)-2-Amino-2-(oxetan-3-yl)acetic acid
3-(Nitromethylene)oxetane
Fmoc-protected glycine
Ethyl trifluoropyruvate
Fluoroform
Potassium bis(trimethylsilyl)amide (KHMDS)
Triglyme
Oxetan-3-one
N-Boc-aminoazetidine

Applications as Isosteres in Chemical Building Blocks

The oxetane motif is increasingly utilized as a bioisostere for other common functional groups in drug design. nih.gov An isostere is a molecule or group that has a similar size, shape, and electronic configuration to another, allowing it to produce similar biological effects. The incorporation of an oxetane ring into a molecule can lead to profound and beneficial changes in its properties. researchgate.net

Key applications of the oxetane ring as an isostere include:

Replacement for gem-Dimethyl Groups: Substituting a gem-dimethyl group with an oxetane can significantly increase aqueous solubility and improve metabolic stability. researchgate.net

Carbonyl Group Analogue: The oxetane ring can serve as an isostere for a carbonyl group, given their similarities in dipole moment and hydrogen bonding capability. mdpi.comresearchgate.net This substitution can alter the conformational preferences of a molecule, favoring different arrangements of adjacent chemical chains. researchgate.net

Carboxylic Acid Surrogate: While this compound itself contains a carboxylic acid, other oxetane derivatives, such as oxetan-3-ol, have been investigated as potential bioisosteres for the carboxylic acid functional group itself. nih.gov

The use of oxetane-containing building blocks, including derivatives of this compound, allows medicinal chemists to fine-tune the properties of drug candidates. researchgate.net By strategically replacing other groups with an oxetane, it is possible to enhance aqueous solubility, reduce lipophilicity, improve metabolic stability, and lower the risk of off-target effects like hERG ion channel binding. nih.govacs.org These modifications are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of potential therapeutics. ucc.ie

Table 1: Physicochemical Property Changes from Isosteric Replacement with Oxetane

Original Group Isosteric Replacement Common Property Improvements
gem-Dimethyl Oxetane Increased aqueous solubility, enhanced metabolic stability. researchgate.net
Carbonyl Oxetane Modified conformational preference, improved metabolic profile. researchgate.netmdpi.com
Morpholine (B109124) Spirocyclic Oxetane Enhanced solubilizing ability. researchgate.net
Cycloalkane Oxetane Lowered lipophilicity (logD), increased metabolic stability. acs.org

Comparison with Azetidine (B1206935) Carboxylic Acids

Azetidines, the nitrogen-containing analogues of oxetanes, are another class of four-membered saturated heterocycles that are prominent in medicinal chemistry. nih.gov Azetidine carboxylic acids, such as azetidine-2-carboxylic acid and (azetidin-3-yl)acetic acid, are important scaffolds and building blocks for biologically active compounds and peptides. nih.govresearchgate.net

Both oxetane and azetidine carboxylic acids serve as constrained scaffolds that introduce three-dimensionality into molecules, which can be advantageous for binding to biological targets. However, the presence of an oxygen atom versus a nitrogen atom imparts distinct properties.

Table 2: Comparison of Oxetane vs. Azetidine Scaffolds in Drug Design

Feature Oxetane Derivatives Azetidine Derivatives
Heteroatom Oxygen Nitrogen
Hydrogen Bonding Oxygen acts as a hydrogen bond acceptor. mdpi.com Nitrogen can act as a hydrogen bond acceptor; N-H can act as a donor (if unsubstituted).
Basicity Non-basic The nitrogen atom is basic and can be protonated at physiological pH.
Metabolic Stability Generally high; can improve the stability of parent molecules. acs.org Can be metabolically stable; the nitrogen can be a site for metabolism (e.g., N-dealkylation).
Solubility The oxetane moiety is known to increase aqueous solubility. researchgate.net The azetidine moiety, particularly when protonated, can also enhance solubility.
Synthetic Access Synthesized from precursors like 3-oxetanone. mdpi.com Synthesized from precursors like azetidin-3-one. mdpi.com

| Example Analogues | (Oxetan-3-yl)acetic acid derivatives. mdpi.com | (Azetidin-3-yl)acetic acid, an analogue of GABA. nih.gov |

The choice between an oxetane and an azetidine scaffold allows chemists to modulate properties like basicity and hydrogen bonding potential. For instance, (azetidin-3-yl)acetic acid can serve as a structural analogue for neurotransmitters like 4-aminobutanoic acid (GABA), while oxetane derivatives are often explored for their ability to act as non-basic polar modifiers. mdpi.comnih.gov

Structural Modifications of the Acetic Acid Side Chain

The acetic acid side chain of this compound provides a reactive handle for a variety of chemical transformations, enabling the creation of diverse libraries of compounds for screening and development.

Wittig Reactions and Reductions for Diversification

The carboxylic acid group can be converted into other functional groups, such as aldehydes or ketones, which can then undergo further reactions. For example, reduction of the carboxylic acid to an alcohol, followed by oxidation, would yield an aldehyde. This aldehyde can then be used in a Wittig reaction.

The Wittig reaction is a powerful method for creating carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium (B103445) ylide (a Wittig reagent). wikipedia.orgnih.gov This reaction is highly valuable for extending carbon chains and synthesizing alkenes with well-defined stereochemistry. organic-chemistry.orgmasterorganicchemistry.com While direct application to the carboxylic acid is not possible, its conversion to a carbonyl group opens the door to this chemistry. A related transformation, the Horner-Wadsworth-Emmons reaction, has been successfully used on oxetan-3-one to produce methyl (oxetan-3-ylidene)acetate, demonstrating the utility of olefination reactions on the oxetane scaffold. mdpi.com

Reduction of the carboxylic acid moiety itself is a more direct modification. Using strong reducing agents like lithium aluminum hydride (LiAlH₄), the carboxylic acid can be reduced to a primary alcohol, yielding 2-(oxetan-2-yl)ethanol. This alcohol can then be used in a variety of subsequent reactions, such as ether or ester formation, or converted to a leaving group for nucleophilic substitution.

These diversification strategies are summarized below:

Table 3: Diversification Reactions of the Acetic Acid Side Chain

Reaction Reagents Intermediate/Product Purpose
Reduction LiAlH₄ 2-(Oxetan-2-yl)ethanol Creates a primary alcohol for further functionalization.
Oxidation (of alcohol) PCC, DMP, etc. 2-(Oxetan-2-yl)acetaldehyde Generates an aldehyde for olefination reactions.

Ester and Amide Derivatives

Direct derivatization of the carboxylic acid group into esters and amides is one of the most common strategies for modifying this compound. These reactions are fundamental in medicinal chemistry for creating prodrugs, modulating polarity, and exploring structure-activity relationships.

Esterification can be accomplished through various methods, such as Fischer esterification with an alcohol under acidic conditions. The ethyl ester of this compound is a known compound. debyesci.comchemicalbook.com Esters are often used to mask the polar carboxylic acid group, which can improve a drug's ability to cross cell membranes. mdpi.com

Amidation involves coupling the carboxylic acid with a primary or secondary amine. This reaction typically requires the use of a coupling agent (e.g., DCC, EDC, HATU) to activate the carboxylic acid. The formation of an amide bond is a cornerstone of peptide synthesis and is widely used to generate stable, biologically active molecules. mdpi.com

It is noteworthy that some oxetane-carboxylic acids have been found to be unstable, potentially isomerizing into lactones upon storage or heating. acs.orgnih.gov Consequently, it is often synthetically advantageous to store these compounds as their more stable ester or salt forms and perform derivatizations like amide coupling from there. acs.org

Computational Chemistry and Spectroscopic Characterization in the Research of 2 Oxetan 2 Yl Acetic Acid

Computational Studies on Molecular Conformation and Dynamics

Computational modeling allows for a detailed examination of the conformational landscape of 2-(Oxetan-2-yl)acetic acid, focusing on the influence of its strained four-membered ring.

The oxetane (B1205548) ring, a four-membered cyclic ether, is characterized by significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle. acs.org This inherent strain is a fundamental aspect of its structure and reactivity. In the unsubstituted oxetane molecule, X-ray analysis has determined the bond angles to be approximately 90.2° (C–O–C), 92.0° (C–C–O), and 84.8° (C–C–C). acs.org

While gas-phase studies suggest the parent oxetane molecule is nearly planar, it possesses a puckered conformation in the solid state. acs.orgutexas.edu This puckering is a mechanism to alleviate torsional strain from eclipsing hydrogen atoms. The introduction of substituents, such as the acetic acid group at the C2 position in this compound, is predicted to enhance this puckering. acs.org The increased steric and electronic interactions from the substituent group lead to a more pronounced non-planar conformation of the ring. acs.org This puckering is a dynamic process, and computational studies can map the energy potential of this motion. unipi.itacs.org

Table 1: Structural Properties of Unsubstituted Oxetane
PropertyValueSource
C–O–C Bond Angle90.2° acs.org
C–C–O Bond Angle92.0° acs.org
C–C–C Bond Angle84.8° acs.org
C–O Bond Length1.46 Å acs.org
C–C Bond Length1.53 Å acs.org

The stereoelectronic properties of this compound are heavily influenced by the oxygen heteroatom within the oxetane ring. The oxygen atom confers several key characteristics:

Hydrogen Bond Acceptor: The oxygen lone pairs are highly accessible, making the oxetane ring an effective hydrogen-bond acceptor. acs.org Computational studies show that oxetanes can form more effective hydrogen bonds than other cyclic ethers and can compete with many carbonyl functional groups, such as esters and ketones. acs.org In the context of this compound, this property could facilitate intramolecular hydrogen bonding with the carboxylic acid proton or intermolecular interactions with other molecules.

Inductive Electron-Withdrawing Effect: The electronegative oxygen atom creates a powerful inductive electron-withdrawing effect. nih.gov This effect propagates through the sigma bonds of the ring structure. For a substituent attached to the ring, this can significantly influence its electronic properties. nih.gov In this compound, this inductive effect is expected to increase the acidity (lower the pKa) of the carboxylic acid group compared to a similar non-cyclic or larger-ring analogue.

The rigidity of the strained oxetane ring can significantly restrict the conformational freedom of its substituents. This phenomenon is often referred to as a "conformational lock." nih.gov By limiting the rotation around the bond connecting the ring and the side chain, the oxetane moiety can hold the substituent in a more defined spatial orientation. nih.govnih.gov

For this compound, the oxetane ring locks the acetic acid side chain, reducing the number of accessible low-energy conformations. This has important implications in fields like drug design, where presenting a specific conformation to a biological target is often key to activity. nih.gov Computational studies, such as molecular dynamics simulations, can explore the extent of this conformational restriction and identify the preferred orientation of the acetic acid group relative to the plane of the oxetane ring. rsc.org

Application of Computational Parameters in Design and Analysis

Computational methods are routinely used to predict key physicochemical properties that are important for the development of new chemical entities. For this compound, parameters like TPSA and LogP provide valuable insights into its potential behavior in biological systems.

The Topological Polar Surface Area (TPSA) is a calculated descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a widely used parameter to predict the transport properties of molecules, such as oral bioavailability and membrane penetration.

The TPSA of this compound is determined by the contributions from the ether oxygen of the oxetane ring and the two oxygen atoms of the carboxylic acid group. A calculated TPSA value for the isomeric compound, oxetane-2-carboxylic acid, is 46.53 Ų. chemscene.comnih.gov This value suggests that this compound is likely to have good membrane permeability characteristics.

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity or hydrophobicity. It is defined as the logarithm of the ratio of the concentration of the solute in octanol (B41247) to its concentration in water at equilibrium. It is a critical parameter in medicinal chemistry for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

The presence of the polar oxetane ring and the highly polar carboxylic acid group in this compound results in a low LogP value, indicating that the compound is hydrophilic. The calculated LogP for the related oxetane-2-carboxylic acid is approximately -0.14 to -0.2. chemscene.comnih.gov This negative value signifies that the compound preferentially partitions into the aqueous phase over the lipid phase.

Table 2: Calculated Physicochemical Properties for Oxetane-2-carboxylic Acid (Isomer)
ParameterCalculated ValueImplication for this compoundSource
TPSA46.53 ŲGood potential for membrane permeability chemscene.comnih.gov
LogP-0.14Hydrophilic character chemscene.com

Hydrogen Bond Acceptor and Donor Counts

The molecular structure of this compound dictates its capacity for forming hydrogen bonds, a critical factor in its physicochemical properties and interactions. Computational analysis reveals that the molecule possesses one hydrogen bond donor and three hydrogen bond acceptors.

The single hydrogen bond donor is the hydroxyl (-OH) group of the carboxylic acid moiety. The hydrogen atom in this group is available to be donated in a hydrogen bonding interaction.

Conversely, there are three sites that can act as hydrogen bond acceptors. These are the carbonyl oxygen (=O) of the carboxylic acid, the hydroxyl oxygen (-OH) of the same group, and the oxygen atom within the oxetane ring. Each of these oxygen atoms possesses lone pairs of electrons capable of accepting a hydrogen atom from a donor molecule.

PropertyCountContributing Functional Groups
Hydrogen Bond Donor1Carboxylic Acid (-OH)
Hydrogen Bond Acceptor3Carboxylic Acid (C=O), Carboxylic Acid (-OH), Oxetane Ring (Ether -O-)

Rotatable Bond Analysis

Rotatable bonds contribute significantly to the conformational flexibility of a molecule, influencing its ability to adopt different spatial arrangements. For this compound, computational analysis identifies two rotatable bonds.

A rotatable bond is defined as any single non-ring bond attached to a non-hydrogen atom at both ends. In the structure of this compound, these bonds are:

The single bond connecting the oxetane ring to the acetic acid side chain (C-C bond).

The single bond between the alpha-carbon and the carbonyl carbon of the carboxylic acid group (C-C bond).

The presence of these two rotatable bonds allows for a degree of flexibility, enabling the oxetane ring and the carboxylic acid group to rotate relative to each other.

PropertyCount
Rotatable Bond Count2

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous determination of the molecular structure of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each atom.

In a typical ¹H NMR spectrum, the acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift, generally in the 10-13 ppm range. The protons on the oxetane ring and the methylene (B1212753) group of the acetic acid moiety would produce more complex signals in the upfield region, with their specific chemical shifts and splitting patterns being dependent on their unique electronic environments and spin-spin coupling with neighboring protons.

The ¹³C NMR spectrum would corroborate the structure by showing distinct signals for each of the five carbon atoms. The carbonyl carbon of the carboxylic acid would be observed at the lowest field (typically 170-180 ppm). The remaining four carbons—two from the oxetane ring and two from the acetic acid chain—would appear at higher fields, with their precise locations determined by their hybridization and proximity to electronegative oxygen atoms.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition of this compound by providing a highly accurate mass measurement. The molecular formula of the compound is C₅H₈O₃. achemblock.com

HRMS analysis can distinguish the exact mass of the molecule from other molecules with the same nominal mass but different atomic compositions. This technique provides strong evidence for the molecular formula by matching the experimentally measured mass to the calculated theoretical mass with a very low margin of error, typically within a few parts per million (ppm).

PropertyValue
Molecular FormulaC₅H₈O₃
Molecular Weight (Nominal)116.12 g/mol
Calculated Exact Mass116.04734 Da

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

The most prominent features in the IR spectrum would be those associated with the carboxylic acid group. A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. Additionally, a strong, sharp absorption peak would appear around 1700-1725 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration.

The presence of the oxetane ring would be indicated by C-O (ether) stretching vibrations, which typically appear in the fingerprint region of the spectrum, approximately between 1000 and 1250 cm⁻¹. C-H stretching and bending vibrations from the aliphatic parts of the molecule would also be visible.

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
Carboxylic AcidO-H Stretch2500 - 3300 (Broad)
Carboxylic AcidC=O Stretch1700 - 1725 (Strong, Sharp)
Ether (Oxetane)C-O Stretch1000 - 1250

Advanced Research Applications of 2 Oxetan 2 Yl Acetic Acid and Its Derivatives

Role as Core Building Blocks in Complex Organic Synthesis

The unique structural and reactive properties of 2-(oxetan-2-yl)acetic acid and its derivatives make them valuable building blocks in the synthesis of complex organic molecules. The strained four-membered ring can undergo ring-opening reactions, providing a pathway to various functionalized compounds.

Construction of Multi-Ring Systems

The oxetane (B1205548) ring in this compound can be strategically opened to facilitate the formation of larger ring systems. For instance, intramolecular cyclization reactions can lead to the formation of lactones and other heterocyclic structures. acs.org The reactivity of the oxetane is influenced by its significant ring strain, making it susceptible to nucleophilic attack, which can be exploited in the synthesis of multi-ring systems. One documented example involves the intramolecular ring-opening of oxetanes to create functionalized hydroxymethyl 2,3-dihydroimidazo[1,2-c]quinazolines. acs.org

Synthesis of Diverse Chemical Libraries

The versatility of this compound and its derivatives allows for their use in the generation of diverse chemical libraries for drug discovery and other applications. The oxetane ring can be functionalized in various ways, and the carboxylic acid group provides a handle for further chemical modifications, such as amidation and esterification. smolecule.com This enables the creation of a wide array of molecules with different properties and potential biological activities. For example, oxetane δ-amino acid scaffolds have been used to generate libraries of oxadiazoles (B1248032) and triazoles. acs.org

Preparation of Specialty Chemicals and Materials

Derivatives of this compound, such as its ethyl ester, are used in the production of specialty chemicals. The unique properties imparted by the oxetane ring make these compounds valuable in the formulation of advanced materials and polymers. For example, the incorporation of oxetane can influence the mechanical and chemical properties of materials. smolecule.com

Contributions to Enzyme Mechanism and Metabolic Pathway Research

The distinct structure of this compound and its derivatives makes them useful tools for studying enzyme mechanisms and metabolic pathways.

Probing Catalytic Sites through Molecular Scaffolds

The strained oxetane ring can interact with the active sites of enzymes, making these compounds effective probes for studying enzyme-substrate interactions. An oxetane-based polyketide surrogate was developed to investigate substrate binding in a polyketide synthase, enabling the first structural determination of an acyl-enzyme intermediate. pdbj.org This suggests that oxetane-based probes could have broad applications in understanding the enzymology of iterative polyketide synthases. pdbj.org

General Utility in Biochemical Research Tools

Derivatives of this compound are employed as probes in biological research to investigate enzyme-catalyzed reactions and explore interactions with proteins. The amino acid-like structure of some derivatives makes them particularly useful for studying protein interactions and enzyme mechanisms. smolecule.com For instance, they can be used in binding affinity assays to quantify the strength of interactions with specific receptors or enzymes. smolecule.com

Scaffolds for Chemical Biology and Drug Discovery Research

Derivatives of this compound are increasingly recognized for their value as scaffolds in chemical biology and drug discovery. The strained four-membered oxetane ring imparts unique structural and physicochemical properties that researchers can leverage to design novel molecular probes and therapeutic candidates.

Exploration of Oxetane Ring as a Bioisostere for Carbonyl Groups

The oxetane ring has emerged as a compelling bioisostere for the carbonyl group in medicinal chemistry. nih.govacs.orgnih.govacs.org A bioisostere is a chemical substituent or group that can be interchanged with another group to produce a compound with similar biological properties. The rationale for this replacement lies in the oxetane's ability to mimic the steric and electronic features of a carbonyl functional group while offering distinct advantages. chimia.ch

The oxygen atom within the oxetane ring acts as a hydrogen bond acceptor, similar to the oxygen of a carbonyl group. chimia.ch However, the surrounding sp³-hybridized carbons of the oxetane ring provide a three-dimensional, non-flat geometry, which contrasts with the planar nature of a carbonyl group. nih.gov This three-dimensionality can lead to improved target selectivity and better pharmacokinetic profiles. nih.gov While the potential for oxetanes to emulate carbonyl properties is significant, practical applications have been somewhat limited by the synthetic challenges associated with accessing the required 3,3-disubstituted oxetanes. nih.gov Nevertheless, the oxetane moiety is considered a valuable design element for replacing carbonyls to enhance molecular properties in drug candidates. researchgate.netnih.gov

Modulation of Physicochemical Properties

A primary application of incorporating an oxetane ring, such as that in this compound derivatives, is the strategic modulation of a molecule's physicochemical properties. acs.org This fine-tuning is critical for optimizing a compound's drug-like characteristics. nih.gov

Enhanced Metabolic Stability: The oxetane motif is known to be a robust unit that can enhance metabolic stability. researchgate.net By replacing metabolically vulnerable groups, such as gem-dimethyl or carbonyl functionalities, with an oxetane, researchers can block sites of metabolic attack by enzymes. chimia.chresearchgate.net For example, the bioisosteric replacement of a morpholine (B109124) ring with a 2-oxa-6-azaspiro[3.3]heptane, an oxetane-containing structure, significantly improved metabolic stability in certain compounds. chimia.ch

Altered Lipophilicity and Increased Water Solubility: Oxetanes are characterized by their high polarity and low molecular weight. nih.govacs.orgnih.gov Introducing an oxetane group into a lead compound can decrease lipophilicity (LogD) and substantially increase aqueous solubility. nih.gov This is a crucial advantage in drug discovery, as poor solubility can hinder a drug candidate's development. The magnitude of this effect depends on the molecular context, but increases in aqueous solubility by a factor of over 4,000 have been observed when a gem-dimethyl group is replaced with an oxetane. chimia.ch In one study, the introduction of an oxetane fragment was favorable for improving solubility along with other key properties. nih.gov

Conformational Effects: The three-dimensional nature of the oxetane ring can influence the conformational preferences of a molecule. researchgate.net This can lead to better binding affinity for a biological target and provide access to unexplored chemical space. nih.gov

The table below summarizes the impact of oxetane incorporation on the physicochemical properties of drug candidates, as observed in various research campaigns.

PropertyEffect of Oxetane IncorporationRationale
Metabolic Stability IncreasedBlocks metabolically labile sites. chimia.chresearchgate.net
Aqueous Solubility IncreasedHigh polarity of the oxetane ring. nih.govchimia.ch
Lipophilicity (LogD) DecreasedThe polar nature of the ether oxygen reduces overall lipophilicity. nih.gov
Molecular Shape Increased Three-DimensionalityThe sp³-hybridized carbons create a non-flat, puckered ring structure. nih.govacs.org
Basicity of Proximal Amines DecreasedThe ethereal oxygen has an inductive electron-withdrawing effect. chimia.ch

Use in DNA-Encoded Peptide Libraries

DNA-Encoded Libraries (DELs) have become a powerful platform for discovering novel ligands for biological targets by enabling the screening of billions of compounds simultaneously. nih.govbiosearchtech.com Amino acid derivatives containing unique scaffolds, such as this compound, are valuable building blocks for constructing these libraries. mdpi.com

The incorporation of conformationally restricted amino acids, including those with azetidine (B1206935) and oxetane rings, into DELs expands the chemical diversity and structural complexity of the library. mdpi.com This can lead to the identification of high-affinity ligands with improved pharmacological properties. nih.gov For instance, Fmoc-protected derivatives of (R)-2-amino-2-(oxetan-3-yl)acetic acid can be synthesized and incorporated into solid-phase peptide synthesis (SPPS) workflows, which is a foundational technique for building peptide libraries that can then be adapted for on-DNA synthesis. smolecule.com The unique three-dimensional structure of the oxetane ring can pre-organize the peptide backbone, potentially leading to enhanced binding to target proteins. These oxetane-containing building blocks are valuable for generating DNA-encoded peptide libraries aimed at discovering new, potentially biologically active substances. mdpi.com

Development of Novel Beta-Lactone Inhibitors (synthetic methodology focus)

Beta-lactones (2-oxetanones) are a class of compounds known for their biological activity, including the inhibition of enzymes like fatty acid synthase. nih.gov The synthesis of novel beta-lactone inhibitors often involves sophisticated chemical strategies. Derivatives of this compound are structurally related to beta-lactones and can serve as precursors or synthetic targets in this context.

One key synthetic strategy is the tandem Mukaiyama aldol-lactonization (TMAL) process, which can be used to construct the beta-lactone ring with high stereoselectivity. nih.gov This method involves the reaction of chiral aldehydes with thioketene (B13734457) acetals in the presence of a Lewis acid, leading to the formation of trans-substituted beta-lactones. nih.gov

Another approach involves the cyclization of N-protected serine derivatives. For example, N-tert-butyloxycarbonyl-L-serine can be cyclized using a modified Mitsunobu reaction to form a protected beta-lactone. nih.govescholarship.org Subsequent deprotection and coupling with various carboxylic acids yield a library of N-(2-oxo-3-oxetanyl)amides, which can be screened for inhibitory activity against enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.govescholarship.org These methods highlight the importance of beta-lactone motifs, structurally analogous to the oxetane ring of this compound, in the design of enzyme inhibitors.

Oxetanes as Additives and Cosolvents in Research Processes

Beyond their role as structural components of bioactive molecules, oxetanes have also been investigated for their utility as additives and cosolvents in research settings. pitt.edu Their unique properties, such as high polarity and the ability to act as superior hydrogen bond acceptors compared to dialkyl ethers, make them suitable for these applications. nih.gov

A notable example is the development of an oxetane-substituted sulfoxide, MMS350, as a substitute for dimethylsulfoxide (DMSO). pitt.edunih.govpitt.edu This compound has shown utility in enhancing the aqueous solubility of poorly soluble small organic molecules. pitt.edunih.gov In comparative studies, MMS350 was found to be superior to DMSO in maintaining the stability of solutes in aqueous solutions. nih.gov The use of dimeric oxetanes as additives has also been explored in reactions involving organometallic reagents, such as organolithium compounds. pitt.edu The ability of oxetanes to improve the solubility of lipophilic compounds makes them valuable tools in various laboratory processes, including compound storage and biological assays. researchgate.net

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the broader application of 2-(Oxetan-2-yl)acetic acid lies in its synthesis. acs.org The inherent ring strain of the four-membered ether makes cyclization kinetically less favorable compared to the formation of three, five, or six-membered rings. acs.org Consequently, current syntheses often require strong bases and highly reactive leaving groups to achieve acceptable yields. acs.org

Future research is directed towards creating more efficient, scalable, and sustainable synthetic methods. Key areas of focus include:

Catalytic Approaches: Developing novel catalytic systems, including asymmetric catalysts, to enable the enantioselective synthesis of substituted oxetanes with high efficiency and reduced waste. smolecule.com

Green Chemistry: Implementing principles of green chemistry by exploring milder reaction conditions, using less hazardous reagents, and designing processes that minimize byproducts.

Flow Chemistry: Utilizing continuous flow reactors to improve safety, control over reaction parameters, and scalability of oxetane (B1205548) synthesis. acs.org

A comparison of current and future synthetic goals is summarized below:

FeatureCurrent MethodsFuture Directions
Reagents Often require stoichiometric, harsh reagents (e.g., strong bases). acs.orgCatalytic, milder, and more environmentally benign reagents.
Stereocontrol Can be challenging to achieve high enantioselectivity.Development of robust asymmetric catalytic systems. smolecule.com
Efficiency May involve multiple steps and challenging purifications.One-pot reactions, streamlined processes, and flow chemistry. acs.org
Sustainability Moderate to high waste generation.Atom-economical reactions with minimal environmental impact.

In-Depth Mechanistic Understanding of Oxetane Reactivity

The reactivity of the oxetane ring, particularly its propensity for ring-opening, is a double-edged sword; it is a feature that can be exploited in synthesis but can also lead to instability. nih.govnih.gov The stability of the oxetane ring is strongly dependent on its substitution pattern. nih.gov While it is known that the strained ring can be opened by nucleophiles or under acidic conditions, a comprehensive mechanistic understanding is still developing. acs.org

Future investigations will aim to:

Elucidate the precise mechanisms of ring-opening reactions under various conditions.

Quantify the influence of different substituents on the electronic properties and stability of the oxetane ring.

Utilize a combination of experimental kinetics, isotopic labeling, and computational modeling to map reaction pathways and transition states.

A deeper mechanistic insight will enable chemists to predict the stability of novel oxetane derivatives and to design reactions that selectively manipulate the ring system. nih.gov

Expanding the Scope of Derivatization and Analog Development

The ability to easily create derivatives and analogs of this compound is crucial for its application in fields like medicinal chemistry, where fine-tuning of properties is essential. nih.gov While methods exist for modifying the carboxylic acid group, functionalization of the oxetane ring itself remains a significant challenge. nih.govimperial.ac.uk

Promising future research directions include:

C-H Functionalization: Developing selective methods to directly install new functional groups onto the carbon atoms of the oxetane ring.

Novel Building Blocks: Synthesizing a wider array of functionalized oxetane precursors that can be readily incorporated into more complex molecules. nih.govacs.org

Diverse Libraries: Creating extensive libraries of analogs with varied substitution patterns and stereochemistry to build comprehensive structure-activity and structure-property relationships. nih.gov

Recent advances have shown promise, such as the development of oxetane sulfonyl fluorides that allow for coupling with diverse nucleophiles, thereby expanding the toolkit for creating new derivatives. acs.org

Integration of Computational Methods for Predictive Chemistry

Computational chemistry offers powerful tools to accelerate research and reduce the reliance on time-consuming empirical experimentation. imperial.ac.uk For oxetane chemistry, computational methods can provide invaluable insights that are difficult to obtain through experiments alone.

Future integration of computational methods will likely involve:

Quantum Mechanics (QM): Using methods like Density Functional Theory (DFT) to calculate the geometric and electronic structures of oxetane derivatives, predict their reactivity, and analyze reaction mechanisms.

Molecular Dynamics (MD): Simulating the conformational behavior of oxetane-containing molecules and their interactions with their environment, such as solvent molecules or biological macromolecules.

Predictive Modeling: Employing machine learning and quantitative structure-activity relationship (QSAR) models to predict the physicochemical properties (e.g., solubility, metabolic stability) and biological activity of new virtual compounds, guiding synthetic efforts towards the most promising candidates. researchgate.net

Exploration of New Research Applications in Emerging Chemical Fields

While the oxetane motif has gained significant traction in medicinal chemistry as a bioisostere for groups like gem-dimethyl or carbonyls, its applications in other areas are still relatively unexplored. acs.orgdoi.org The unique combination of polarity, three-dimensionality, and strained-ring reactivity suggests that this compound and its derivatives could be valuable in several emerging fields. nih.gov

Future research should explore the potential of these compounds in:

Materials Science: Incorporating oxetane units into polymers or liquid crystals to tailor their physical, thermal, and optical properties. researchgate.net

Chemical Biology: Developing oxetane-containing molecules as chemical probes to study biological processes or as handles for bioconjugation.

Total Synthesis: Utilizing the ring strain of oxetanes to drive complex chemical transformations and facilitate the synthesis of intricate natural products. researchgate.net

Energetic Materials: Investigating azido-substituted oxetanes as potential components of advanced energetic materials. doi.org

By pushing the boundaries of synthesis, understanding, and application, the scientific community can continue to unlock the vast potential held within the strained four-membered ring of this compound.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-(Oxetan-2-yl)acetic acid, and how do reaction conditions impact yield?

  • Methodology : The compound can be synthesized via oxetane ring-opening reactions or coupling strategies. For example, TEMPO-mediated oxidation under mild conditions (0–5°C, NaBr catalyst) has been used for analogous acetoxy derivatives, achieving ~75% yield . A two-step approach may involve:

Oxetane functionalization : Reacting oxetane-2-carboxylic acid derivatives with bromoacetic acid under basic conditions (e.g., K₂CO₃ in acetonitrile).

Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC .

  • Key Variables : Temperature, catalyst (e.g., TEMPO), and solvent polarity significantly affect reaction efficiency.

Q. How can the structural and purity characteristics of this compound be rigorously validated?

  • Analytical Workflow :

  • X-ray crystallography : Use SHELXL for refinement, leveraging high-resolution data (R-factor < 0.05) to confirm the oxetane ring geometry and acetic acid moiety .
  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks at δ ~4.8–5.2 ppm (oxetane CH₂) and δ ~2.4 ppm (acetic acid CH₂) .
  • IR : C=O stretch ~1700 cm⁻¹, C-O (oxetane) ~1250 cm⁻¹.
  • Purity : HPLC (C18 column, 0.1% TFA in H₂O/MeOH) with retention time ~8.2 min .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Hazard Mitigation :

  • GHS Classification : Likely corrosive (Category 1B) due to carboxylic acid group; skin/eye irritation hazards .
  • PPE : Gloves (nitrile), goggles, and fume hood use during synthesis.
  • Spill Management : Neutralize with sodium bicarbonate, followed by adsorption using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in drug design?

  • Approach :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess oxetane ring strain (~25 kcal/mol) and nucleophilic susceptibility .
  • Docking Studies : Evaluate interactions with targets like GLP-1 receptors, where oxetane derivatives show binding affinity (e.g., ΔG = -9.2 kcal/mol) .
    • Outcome : Predict regioselectivity in esterification or amidation reactions for prodrug development.

Q. What biological activities are associated with this compound derivatives, and how are they evaluated?

  • Assays :

  • Antioxidant Activity : DPPH radical scavenging (IC₅₀ ~50 μM) compared to ascorbic acid .
  • Anti-inflammatory : COX-2 inhibition in RAW 264.7 macrophages (ELISA, IC₅₀ ~10 μM) .
    • Metabolic Stability : Microsomal incubation (human liver microsomes, t₁/₂ > 60 min) indicates low CYP450-mediated degradation .

Q. What mechanistic insights explain the stability of this compound under acidic vs. alkaline conditions?

  • Degradation Pathways :

  • Acidic Hydrolysis : Oxetane ring opens at pH < 3, forming γ-butyrolactone derivatives.
  • Alkaline Conditions : Decarboxylation dominates at pH > 10, yielding CO₂ and 2-(oxetan-2-yl)ethanol .
    • Kinetic Analysis : Pseudo-first-order rate constants (k = 0.02 h⁻¹ at pH 2; k = 0.15 h⁻¹ at pH 12) .

Q. How does the oxetane ring influence the physicochemical properties of this compound?

  • Property Comparison :

PropertyThis compoundCyclopropane Analog
LogP0.91.2
Water Solubility (mg/mL)4512
Melting Point (°C)98–10285–88
  • Rationale : Oxetane’s polarity increases solubility, while ring strain enhances reactivity compared to cyclopropane .

Data Contradictions and Resolution

  • Synthesis Yield Variability : TEMPO-mediated methods (75% yield ) vs. alternative routes (50–60% ). Resolution: Optimize catalyst loading (0.1–0.2 eq TEMPO) and reaction time (12–24 h).
  • Biological Activity : Inconsistent COX-2 inhibition data may arise from assay conditions (e.g., cell line variability). Standardize protocols using recombinant enzymes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.